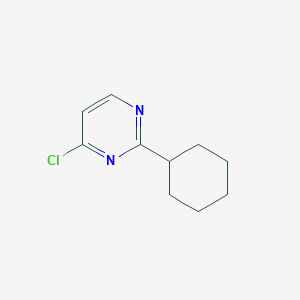
1-(Azepan-1-yl)-2-bromobutan-1-one
説明
Azepane, also known as hexamethyleneimine, is a seven-membered heterocyclic compound with a nitrogen atom . The compound you mentioned seems to be a derivative of azepane, with a bromobutanone group attached to it.
Molecular Structure Analysis
The molecular structure of “1-(Azepan-1-yl)-2-bromobutan-1-one” would consist of a seven-membered ring structure (azepane) with a four-carbon chain (butanone) attached, where one of the hydrogens is replaced by a bromine atom .科学的研究の応用
Synthesis and Biological Activity
1-(Azepan-1-yl)-2-bromobutan-1-one serves as a precursor in the synthesis of various biologically active compounds. For instance, novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their derivatives, synthesized from aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone, demonstrated in vitro antimicrobial activity against pathogens like Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).
Molecular Structure Analysis
The molecular structure of intermediates and final compounds plays a crucial role in developing potential drugs. The study of regioselectivity in the cyclization reaction of specific thiourea derivatives with α-bromoketone elucidates the structure-activity relationships crucial for medicinal chemistry. This approach helps confirm the structure of synthesized compounds, which is fundamental in drug development processes (Perekhoda et al., 2017).
Polymer Synthesis and Degradability
The compound is also involved in the synthesis of novel functional degradable polymers. Vinyl bromobutanoate, a derivative obtained from this compound, has been polymerized to create polymers with pendent bromine functional groups. These groups are amenable to postpolymerization modifications, enabling the development of a new class of hydrophilic functional degradable copolymers (Hedir et al., 2015).
Chemokine Receptor Antagonists Development
In the search for novel chemokine receptor antagonists, intermediates derived from this compound have shown potential. A study detailed the synthesis of promising compounds with CCR2 affinity, highlighting the importance of this chemical in developing new therapeutic agents targeting inflammatory processes (Kokornaczyk et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
1-(azepan-1-yl)-2-bromobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-2-9(11)10(13)12-7-5-3-4-6-8-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJYQJQCLSTBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657493 | |
| Record name | 1-(Azepan-1-yl)-2-bromobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172770-52-3 | |
| Record name | 1-(Azepan-1-yl)-2-bromobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
amine](/img/structure/B1461602.png)


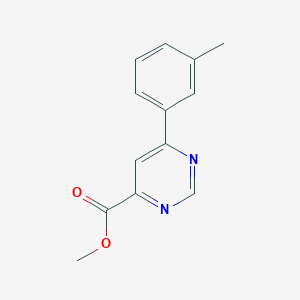
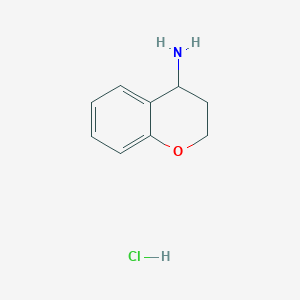
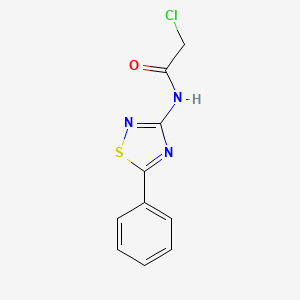
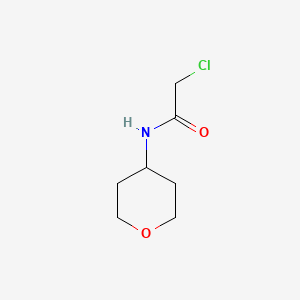

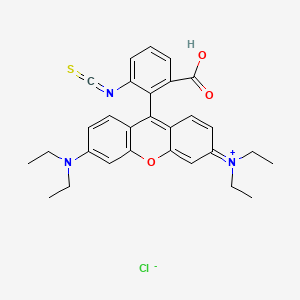

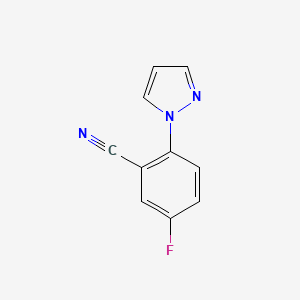
![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)
